molecular formula C19H20Cl2N2OS B4069679 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine

1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine

Cat. No. B4069679
M. Wt: 395.3 g/mol
InChI Key: SVAJTSIKIFBMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine, also known as CPP, is a chemical compound that has been widely used in scientific research. This compound is a piperazine derivative and has been shown to have various biochemical and physiological effects.

Mechanism of Action

1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine acts as a competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. This receptor is involved in various physiological processes, including learning and memory. By blocking the NMDA receptor, 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine can modulate the activity of neurotransmitters such as glutamate and dopamine, which can affect various physiological and biochemical processes.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine has been shown to have various biochemical and physiological effects. It can modulate the activity of neurotransmitters such as glutamate and dopamine, which can affect various physiological and biochemical processes. 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine has also been shown to have anxiolytic and antipsychotic effects in animal models, suggesting its potential use in the treatment of anxiety and psychotic disorders.

Advantages and Limitations for Lab Experiments

1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine has several advantages for lab experiments, including its high potency and specificity for the NMDA receptor. However, one limitation of using 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine is its potential toxicity, which can limit its use in certain experiments. Additionally, 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine can have off-target effects on other receptors, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine. One potential direction is to investigate the use of 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine as a therapeutic agent for anxiety and psychotic disorders. Another direction is to investigate the effects of 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine on other physiological and biochemical processes, such as inflammation and oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine and its potential off-target effects on other receptors.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine is a piperazine derivative that has been extensively used in scientific research to study various physiological and biochemical processes. Its high potency and specificity for the NMDA receptor make it a valuable tool for investigating the role of this receptor in various processes. However, its potential toxicity and off-target effects on other receptors should be taken into consideration when designing experiments. Further research is needed to fully understand the potential therapeutic applications of 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine and its effects on other physiological and biochemical processes.

Scientific Research Applications

1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine has been extensively used in scientific research as a tool to study various physiological and biochemical processes. It has been used to investigate the role of serotonin receptors in the central nervous system, as well as to study the effects of drugs on these receptors. 1-(3-chlorophenyl)-4-{2-[(4-chlorophenyl)thio]propanoyl}piperazine has also been used to study the role of glutamate receptors in the brain and to investigate the effects of drugs on these receptors.

properties

IUPAC Name

1-[4-(3-chlorophenyl)piperazin-1-yl]-2-(4-chlorophenyl)sulfanylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2OS/c1-14(25-18-7-5-15(20)6-8-18)19(24)23-11-9-22(10-12-23)17-4-2-3-16(21)13-17/h2-8,13-14H,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVAJTSIKIFBMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC(=CC=C2)Cl)SC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-[(4-chlorophenyl)sulfanyl]propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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